molecular formula C17H14Cl4N2O2 B14342293 (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride CAS No. 105678-73-7

(1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride

Cat. No.: B14342293
CAS No.: 105678-73-7
M. Wt: 420.1 g/mol
InChI Key: ZZNWXNDCVKEZGZ-UHFFFAOYSA-N
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Description

(1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two dichloroimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride typically involves the reaction of 4-methoxybenzaldehyde with a suitable dichlorinated reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidoyl groups. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidoyl groups to amines.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and cellular pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of dichloroimidoyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

105678-73-7

Molecular Formula

C17H14Cl4N2O2

Molecular Weight

420.1 g/mol

IUPAC Name

2,2-dichloro-N,N'-bis(4-methoxyphenyl)propanediimidoyl dichloride

InChI

InChI=1S/C17H14Cl4N2O2/c1-24-13-7-3-11(4-8-13)22-15(18)17(20,21)16(19)23-12-5-9-14(25-2)10-6-12/h3-10H,1-2H3

InChI Key

ZZNWXNDCVKEZGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C(C(=NC2=CC=C(C=C2)OC)Cl)(Cl)Cl)Cl

Origin of Product

United States

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